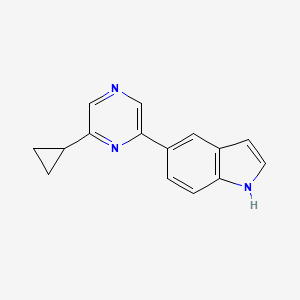

5-(6-cyclopropylpyrazin-2-yl)-1H-indole

Description

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

5-(6-cyclopropylpyrazin-2-yl)-1H-indole |

InChI |

InChI=1S/C15H13N3/c1-2-10(1)14-8-16-9-15(18-14)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H2 |

InChI Key |

VOPXFCOFHMCYFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CN=C2)C3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 5-(6-cyclopropylpyrazin-2-yl)-1H-indole exhibits significant anticancer activity. For instance, a study evaluating several indole derivatives demonstrated that modifications at the indole ring can enhance cytotoxicity against cancer cell lines such as HCT-116. The mechanism of action appears to involve cell cycle arrest and modulation of tumor suppressor genes .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties. In vitro evaluations against various bacterial strains revealed that certain derivatives exhibit strong antibacterial activity, particularly against Gram-positive bacteria. The structure of the indole derivative plays a crucial role in its interaction with bacterial targets, potentially leading to the development of new antibiotics .

Neuropharmacological Potential

5-(6-cyclopropylpyrazin-2-yl)-1H-indole has been investigated for its effects on central nervous system disorders. It acts as a multi-target ligand for aminergic G protein-coupled receptors, which are implicated in conditions like schizophrenia. The compound has shown affinity for dopamine D2 and serotonin receptors, suggesting its potential as an antipsychotic agent .

Anticancer Activity Study

A recent study investigated the anticancer effects of various indole derivatives, including 5-(6-cyclopropylpyrazin-2-yl)-1H-indole, against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in HCT-116 cells with an IC50 value of approximately 10 µM, demonstrating its potential as a lead compound for further development .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, derivatives of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Neuropharmacological Evaluation

Research into the neuropharmacological properties of this compound revealed its ability to modulate neurotransmitter systems effectively. Behavioral studies in animal models demonstrated antipsychotic-like effects, suggesting that 5-(6-cyclopropylpyrazin-2-yl)-1H-indole could be a candidate for treating schizophrenia and related disorders .

Comparison with Similar Compounds

Table 1: Key Structural Features of Indole Derivatives

Key Observations :

- Positional Isomerism : Substitution at the 5-position (target compound) vs. 1- or 6-position (others) alters electronic distribution and steric accessibility. For example, 5-substituted indoles like P4-1 prioritize interactions at the indole core, while 1-substituted analogs (e.g., compound 9) focus on side-chain modifications .

- Functional Groups : The pyrazine-cyclopropyl group in the target compound contrasts with halogens (compound 11), ethers (P4-1), or azides (compound 8). Pyrazine enhances aromaticity, while cyclopropyl may reduce metabolic oxidation compared to propoxy or azidoethoxy groups .

Key Observations :

- The target compound’s synthesis likely involves coupling reactions (e.g., Suzuki for pyrazine-cyclopropyl), analogous to methods in and . However, yields and purity for such reactions depend on steric hindrance from the cyclopropyl group, which may complicate purification .

- Amide couplings (e.g., compound 8h) achieve high yields (92%) and purity (96%), suggesting robust methodologies for indole derivatives with complex side chains .

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Key Observations :

- The target compound’s predicted NMR peaks align with pyrazine (δ 8.5–9.0) and cyclopropyl (δ 1.0–1.5) protons, distinct from methoxy (δ 3.4–3.85) or epoxide (δ 3.1–3.4) groups in analogs .

- HR-MS data for similar compounds (e.g., compound 13 at m/z 261.1602) provide benchmarks for verifying the target compound’s molecular weight .

Q & A

What are the established synthesis protocols for 5-(6-cyclopropylpyrazin-2-yl)-1H-indole, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis typically involves coupling reactions between pyrazine and indole derivatives. For example:

- Cyclopropane introduction: Cyclopropyl groups can be introduced via copper-catalyzed cross-coupling reactions (e.g., using CuI and PEG-400/DMF solvent systems) to functionalize pyrazine rings .

- Indole functionalization: Substituted indoles are synthesized via refluxing with acetic acid and sodium acetate, followed by purification using column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Key factors affecting yield: - Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Catalyst loading (CuI accelerates coupling efficiency).

- Reaction time (prolonged reflux improves cyclopropane integration but may degrade heat-sensitive intermediates) .

How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for 5-(6-cyclopropylpyrazin-2-yl)-1H-indole derivatives?

Level: Advanced

Answer:

Contradictions often arise from:

- Tautomerism or rotameric forms (common in indole-pyrazine hybrids).

- Impurity interference (e.g., unreacted starting materials).

Methodological solutions: - Multi-technique validation: Combine -NMR, -NMR, and HRMS to cross-verify signals. For example, -NMR can detect fluorinated byproducts if fluorinated reagents are used .

- Computational validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts, aligning experimental data with theoretical models .

- Chromatographic purity checks: Use TLC and HPLC to confirm absence of side products before spectral analysis .

What strategies are recommended for optimizing the biological activity of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole analogs?

Level: Advanced

Answer:

Activity optimization involves structural modifications guided by:

- Structure-Activity Relationship (SAR):

- Pyrazine substitution: Electron-withdrawing groups (e.g., Cl, F) on pyrazine enhance binding to hydrophobic enzyme pockets.

- Indole positioning: 5-Substituted indoles show higher bioavailability than 3-substituted variants in antimicrobial assays .

- In silico screening: Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs. For example, cyclopropyl groups improve steric fit in ethylene biosynthesis inhibitors .

How should researchers design experiments to assess the stability of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole under varying storage conditions?

Level: Basic

Answer:

Experimental design:

- Accelerated stability studies: Expose the compound to:

- Temperature gradients: 4°C, 25°C, 40°C for 1–6 months.

- Humidity control: 60% RH (humid) vs. desiccated conditions.

- Analytical endpoints:

- HPLC purity checks at intervals.

- FTIR to detect hydrolytic degradation (e.g., indole ring oxidation).

Key findings from analogous compounds:

- Indole derivatives are prone to photodegradation; use amber vials for light-sensitive samples .

What advanced computational methods are used to predict the reactivity of 5-(6-cyclopropylpyrazin-2-yl)-1H-indole in novel reactions?

Level: Advanced

Answer:

Methods include:

- DFT calculations: To map electron density and identify reactive sites (e.g., pyrazine C-2 as a nucleophilic center) .

- Molecular Dynamics (MD) simulations: Predict solvation effects and transition states in cross-coupling reactions.

- Machine Learning (ML) models: Train on existing indole reaction datasets to forecast optimal catalysts (e.g., Pd/Cu systems) .

How can researchers mitigate hazards when handling 5-(6-cyclopropylpyrazin-2-yl)-1H-indole in the lab?

Level: Basic

Answer:

Safety protocols:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and P95 respirators if aerosolization occurs .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, acetic acid).

- Waste disposal: Neutralize acidic byproducts before disposal to prevent drain contamination .

What are the limitations of current synthetic routes for 5-(6-cyclopropylpyrazin-2-yl)-1H-indole, and how can they be addressed?

Level: Advanced

Answer:

Limitations:

- Low yields (<50%) in cyclopropane coupling steps due to steric hindrance.

- Purification challenges from polar byproducts.

Solutions: - Microwave-assisted synthesis: Reduces reaction time and improves cyclopropane integration .

- Tagged reagents: Use fluorous-tagged catalysts for easier separation via solid-phase extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.